molecular formula C12H17NO2 B14378299 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one CAS No. 89444-86-0

1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one

Cat. No.: B14378299
CAS No.: 89444-86-0
M. Wt: 207.27 g/mol
InChI Key: XNWVIWWEONJZLE-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group, a methylamino group, and a butanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-5-(methylamino)benzene with a suitable butanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the butanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring and ketone moiety may also play a role in the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Methoxy-5-(methylamino)phenyl]ethanone: Similar structure but with an ethanone moiety instead of butanone.

    1-[2-Methoxy-5-(methylamino)phenyl]propan-2-one: Features a propanone moiety.

    1-[2-Methoxy-5-(methylamino)phenyl]pentan-2-one: Contains a pentanone moiety.

Uniqueness

1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is unique due to its specific combination of functional groups and the length of the carbon chain in the butanone moiety

Properties

CAS No.

89444-86-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[2-methoxy-5-(methylamino)phenyl]butan-2-one

InChI

InChI=1S/C12H17NO2/c1-4-11(14)8-9-7-10(13-2)5-6-12(9)15-3/h5-7,13H,4,8H2,1-3H3

InChI Key

XNWVIWWEONJZLE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(C=CC(=C1)NC)OC

Origin of Product

United States

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